1-Phenyl-1,4-diazepane synthesis and characterization
1-Phenyl-1,4-diazepane synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-1,4-diazepane
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-Phenyl-1,4-diazepane, a key heterocyclic scaffold in modern medicinal chemistry. The 1,4-diazepane nucleus is a privileged structure in the development of therapeutic agents, particularly those targeting the central nervous system.[1][2] This document, intended for researchers, chemists, and drug development professionals, details two robust synthetic methodologies: the palladium-catalyzed Buchwald-Hartwig amination and a highly practical synthesis via the deprotection of a carbamate precursor. Each method is presented with a causal explanation for experimental choices, followed by a thorough guide to the structural elucidation and purity confirmation of the final compound using a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. The protocols and characterization data are grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Significance of the N-Aryl-1,4-Diazepane Scaffold
The seven-membered 1,4-diazepane ring system is a cornerstone in the design of biologically active molecules, renowned for its conformational flexibility which allows for effective interaction with a variety of biological targets.[1] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, analgesic, sedative, and anticancer properties.[1][2]
The introduction of an N-phenyl group (N-arylation) to the diazepane core, yielding 1-Phenyl-1,4-diazepane (also known as phenylhomopiperazine), significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This modification is pivotal in the development of ligands for specific receptors, including sigma receptors, which are implicated in various neurological disorders.[3] This guide focuses on providing field-proven, reliable methods for accessing this high-value chemical entity.
Synthetic Strategies and Mechanistic Rationale
The formation of the aryl C-N bond is the critical step in synthesizing 1-Phenyl-1,4-diazepane from its constituent parts. We present two primary, validated methodologies.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms carbon-nitrogen bonds via a palladium catalyst.[4][5] It has revolutionized aryl amine synthesis due to its broad substrate scope and tolerance of various functional groups, largely replacing harsher, classical methods.[4] This approach couples homopiperazine (1,4-diazepane) with an aryl halide, such as iodobenzene or bromobenzene.
Principle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The electron-rich, bulky phosphine ligands are crucial as they stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination, leading to high reaction efficiency.[6]
Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.
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Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos ligand (3.0 mol%), and sodium tert-butoxide (1.4 equivalents). Seal the flask and purge with argon for 15 minutes.
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Reagent Addition: Under a positive pressure of argon, add homopiperazine (1.0 equivalent), iodobenzene (1.1 equivalents), and anhydrous toluene.
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Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
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Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure 1-Phenyl-1,4-diazepane.
Causality: The choice of a bulky, electron-rich ligand like XPhos is critical; it promotes the rate-limiting reductive elimination step, preventing side reactions and increasing yield.[6] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, forming the key palladium amido complex.[6]
Method B: Synthesis via Deprotection of a Carbamate Precursor
For multi-step syntheses or when scaling up, using a protecting group strategy is often more practical. The tert-butyloxycarbonyl (BOC) group is a common nitrogen protecting group that is stable under many reaction conditions but can be easily removed under acidic conditions. This method starts with the commercially available tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate.
Principle: The BOC group is cleaved using a strong acid, typically hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The acid protonates the carbamate, which then fragments to release the free amine, isobutene, and carbon dioxide.
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Dissolution: Dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (1.0 equivalent) in methanol.
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Acidification: To the stirred solution, add a 4N solution of HCl in 1,4-dioxane (excess, e.g., 1.25 mL per mmol of substrate).
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Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction completion can be monitored by TLC.
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Concentration: Remove the solvent and excess acid under reduced pressure.
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Neutralization & Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt. Extract the aqueous layer three times with a suitable organic solvent (e.g., a 4:1 mixture of dichloromethane/isopropanol).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the title compound as a yellow liquid.[7] This protocol typically results in a quantitative or near-quantitative yield.[7]
General Experimental Workflow and Purification
A successful synthesis relies on a systematic workflow from reaction setup to final product isolation.
Caption: A generalized workflow for the synthesis and isolation of 1-Phenyl-1,4-diazepane.
Characterization and Spectroscopic Analysis
Rigorous characterization is essential to confirm the structure and purity of the synthesized 1-Phenyl-1,4-diazepane. The following data are based on reported values for the compound.[7]
Summary of Physical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [8] |
| Molecular Weight | 176.26 g/mol | [8] |
| Appearance | Yellow Liquid | [7] |
| Exact Mass (HRMS) | Calculated: 176.1313; Found: 176.1318 | [7] |
| Molecular Ion (EI-MS) | m/z: 176 [M⁺] | [7] |
¹H NMR (Proton Nuclear Magnetic Resonance)
Spectrometer: 500 MHz, Solvent: CDCl₃
The ¹H NMR spectrum is used to identify the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.21 | t, J = 8.3 Hz | 2H | Ar-H (meta) |
| 6.70 | d, J = 8.3 Hz | 2H | Ar-H (ortho) |
| 6.65 | t, J = 8.3 Hz | 1H | Ar-H (para) |
| 3.54-3.59 | m | 4H | -N-CH₂-CH₂-N(Ph)- |
| 3.03 | t, J = 5.9 Hz | 2H | -N(Ph)-CH₂- |
| 2.83 | t, J = 5.9 Hz | 2H | -NH-CH₂- |
| 1.87-1.92 | m | 2H | -CH₂-CH₂-CH₂- |
Data sourced from EP1764367.[7]
IR (Infrared) Spectroscopy
The IR spectrum helps identify the functional groups present based on their vibrational frequencies.
| Wavenumber (νₘₐₓ) cm⁻¹ | Intensity | Bond Vibration |
| 2931 | Medium | C-H (aliphatic stretch) |
| 1598, 1506 | Strong | C=C (aromatic ring stretch) |
| 748, 692 | Strong | C-H (aromatic out-of-plane bend) |
Data sourced from EP1764367.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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High-Resolution MS (HRMS): The experimentally determined exact mass (176.1318) is in excellent agreement with the calculated mass for C₁₁H₁₆N₂ (176.1313), confirming the elemental composition.[7]
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Electron Ionization MS (EI-MS): A prominent molecular ion peak [M⁺] is observed at m/z = 176. Key fragment ions are observed at m/z = 146, 134, 120, 106, and 77 (phenyl cation), which are characteristic of the fragmentation of the diazepane ring and loss of alkyl fragments.[7]
Safety and Handling
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Hazards: 1-Phenyl-1,4-diazepane is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[8] Reagents such as sodium tert-butoxide are corrosive, and organic solvents are flammable.
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Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Conclusion
This guide has detailed robust and reproducible methodologies for the synthesis of 1-Phenyl-1,4-diazepane, a molecule of significant interest in pharmaceutical research. Both the modern Buchwald-Hartwig amination and the practical BOC-deprotection strategy provide reliable access to the target compound. The comprehensive characterization data supplied, including NMR, IR, and MS, serve as a definitive reference for researchers to verify the identity, structure, and purity of their synthesized material. Adherence to these protocols and analytical standards will ensure the production of high-quality 1-Phenyl-1,4-diazepane for application in drug discovery and development programs.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]
- 8. 1-Phenyl-1,4-diazepane | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]
